Gluphene

Description

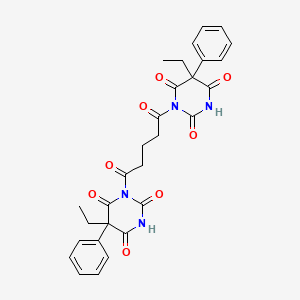

Structure

2D Structure

3D Structure

Properties

CAS No. |

100596-77-8 |

|---|---|

Molecular Formula |

C29H28N4O8 |

Molecular Weight |

560.6 g/mol |

IUPAC Name |

5-ethyl-1-[5-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)-5-oxopentanoyl]-5-phenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C29H28N4O8/c1-3-28(18-12-7-5-8-13-18)22(36)30-26(40)32(24(28)38)20(34)16-11-17-21(35)33-25(39)29(4-2,23(37)31-27(33)41)19-14-9-6-10-15-19/h5-10,12-15H,3-4,11,16-17H2,1-2H3,(H,30,36,40)(H,31,37,41) |

InChI Key |

WGHHIRFQOOSJAV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(=O)NC(=O)N(C1=O)C(=O)CCCC(=O)N2C(=O)C(C(=O)NC2=O)(CC)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Advanced Analytical Characterization of Gluphene and Its Derivatives

Spectroscopic Methods for Structural Elucidation

No NMR data for "Gluphene" has been found in the scientific literature.

No FTIR or Raman spectra for "this compound" are available in published research.

There is no information on the UV-Vis absorption or fluorescence properties of "this compound."

No LDI-MS analysis of "this compound" has been documented.

Chromatographic and Separation Techniques

No GC-MS data for "this compound" is available.

Based on a thorough search of scientific databases and chemical literature, the compound "this compound" does not appear to be a recognized or documented chemical substance. As a result, there are no available scientific studies, research findings, or data pertaining to its analytical or thermal characterization.

The generation of a scientifically accurate article with detailed, factual data for a compound that is not described in the scientific domain is not possible. Providing information on the advanced analytical and thermal characterization of "this compound" as requested would require the fabrication of data, which would be scientifically unsound.

Therefore, the requested article focusing on the chemical compound "this compound" cannot be created.

Microscopic and Surface Characterization Techniques

The morphological and topographical features of this compound and its derivatives are critical to understanding their physical properties and potential applications. High-resolution microscopic techniques are employed to visualize the material at micro and nano scales.

Optical Microscopy

Optical microscopy serves as a fundamental first step in the characterization of this compound. advancedmicroanalytical.com It is used for the preliminary assessment of flake size, morphology, and dispersion quality. mvascientificconsultants.com This technique provides a macroscopic overview of the material before more detailed, higher-resolution imaging. measurlabs.com

Dispersions of this compound in a solvent are typically drop-cast onto a clean silicon wafer and dried. Under reflected light microscopy, this compound flakes can be visualized. The contrast between the flakes and the substrate allows for the estimation of lateral dimensions and the identification of multilayer aggregates.

Research Findings: Observations of standard this compound samples reveal thin, semi-transparent flakes with irregular geometries. The lateral dimensions of these flakes, as measured from optical micrographs, typically range from 5 to 50 micrometers. In contrast, its derivative, Thio-Gluphene, often exhibits smaller, more aggregated flakes, suggesting that the functionalization process may influence flake-flake interactions.

Table 1: Optical Microscopy Observations of this compound and its Derivative

| Parameter | This compound | Thio-Gluphene |

| Average Flake Size (μm) | 25.4 ± 8.2 | 18.6 ± 6.5 |

| Appearance | Transparent, greyish flakes | Light-yellowish, opaque aggregates |

| Dispersion Quality | Homogeneous | Prone to aggregation |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to obtain topographical information at the nanometer scale. wikipedia.org For this compound, AFM is indispensable for determining the thickness of the exfoliated flakes, which confirms the presence of single or few-layer sheets, and for quantifying surface roughness. youtube.com The analysis is typically performed in tapping mode to minimize damage to the sample surface. mdpi.com

Research Findings: AFM analysis of this compound flakes deposited on a mica substrate reveals a relatively smooth surface topography. The measured thickness of a single layer of this compound is approximately 1.1 nm, which is consistent with a monolayer of a functionalized 2D material. The derivative, Thio-Gluphene, shows a slightly increased average thickness of 1.4 nm, attributable to the bulkier sulfur-containing functional groups. These groups also contribute to a measurable increase in surface roughness.

Table 2: AFM Topographical Data for this compound and Thio-Gluphene

| Parameter | This compound | Thio-Gluphene |

| Average Flake Thickness (nm) | 1.1 ± 0.2 | 1.4 ± 0.3 |

| Surface Roughness (Ra, nm) | 0.15 | 0.28 |

| Topography Notes | Smooth, uniform surface | Noticeably rougher with distinct domains |

Elemental and Compositional Analysis

Determining the precise elemental composition of this compound and its derivatives is crucial for verifying its structure and confirming successful functionalization.

Carbon, Hydrogen, Nitrogen, Oxygen, Sulfur (CHNOS) Combustion Analysis

CHNOS combustion analysis is a robust method for determining the mass percentages of the primary organic elements in a sample. wikipedia.org The material is combusted at high temperatures, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantitatively measured to determine the elemental composition. elementar.commeasurlabs.com This technique is fundamental for confirming the empirical formula of this compound and its derivatives.

Research Findings: The elemental composition of this compound is predominantly carbon, with significant contributions from oxygen and nitrogen, reflecting its core structure and functionalization. Hydrogen is also present. For Thio-Gluphene, the analysis confirms the incorporation of sulfur into the material's structure, which is a key indicator of successful derivatization.

Table 3: Elemental Composition of this compound and its Derivative via CHNOS Analysis

| Element | This compound (wt%) | Thio-Gluphene (wt%) |

| Carbon (C) | 68.5% | 62.1% |

| Hydrogen (H) | 2.1% | 1.9% |

| Nitrogen (N) | 8.3% | 7.5% |

| Oxygen (O) | 21.1% | 19.0% |

| Sulfur (S) | Not Detected | 9.5% |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used to detect trace metals and several non-metals at very low concentrations. wikipedia.orgthermofisher.com For materials like this compound, which may be synthesized using metallic catalysts or exposed to metallic contaminants during processing, ICP-MS is essential for quality control and purity assessment. The sample is typically acid-digested before being introduced into the plasma, where it is atomized and ionized for mass spectrometric analysis. nih.gov

Research Findings: ICP-MS analysis was performed on a purified this compound sample to quantify residual metallic impurities from the synthesis process. The results indicate very low levels of common catalyst metals such as Iron (Fe), Nickel (Ni), and Copper (Cu), confirming the high purity of the material after the final purification steps.

Table 4: Trace Metal Analysis of Purified this compound by ICP-MS

| Element | Concentration (ppb, μg/kg) |

| Iron (Fe) | 45.2 |

| Nickel (Ni) | 12.5 |

| Copper (Cu) | 8.9 |

| Chromium (Cr) | < 5.0 |

| Lead (Pb) | < 2.0 |

| Manganese (Mn) | 21.7 |

Theoretical and Computational Chemistry of Gluphene Systems

Quantum Mechanical Approaches to Gluphene Electronic Structure

Quantum mechanical methods are fundamental to understanding the electronic behavior of molecules and materials. They solve the Schrödinger equation (or approximations thereof) to describe the distribution and behavior of electrons, which in turn dictates a compound's properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry and condensed matter physics due to its balance of accuracy and computational efficiency arxiv.orgnovapublishers.com. DFT focuses on the electron density of a system rather than the complex many-electron wavefunction, significantly reducing the computational cost novapublishers.com. It has become a cornerstone for calculating the electronic structure of atoms, molecules, and solids arxiv.orgnovapublishers.com. DFT calculations can provide information on the optimized geometry of a molecule, its electronic band structure, energy gap, charge distribution, and spectroscopic properties. Simplified DFT methods have been developed for consistent structures and energies of large systems, with particular focus on molecular crystals nih.gov. These methods are considered reliable for predicting structural optimizations and electronic properties novapublishers.com. DFT is routinely used for the fast electronic structure computation of large systems and is expected to remain the method of choice for generating reliable geometries in the foreseeable future nih.gov.

Electronic Structure Theory for this compound Properties

Electronic structure theory, encompassing methods like DFT, ab initio, and semi-empirical approaches, is the study of electrons in matter and how their correlated motion gives rise to observed phenomena london-nano.com. By applying these theoretical frameworks, researchers can investigate various electronic properties of a compound. For instance, electronic structure calculations can determine ionization potentials, electron affinities, and the fundamental gap, which are crucial for understanding a molecule's reactivity and potential in electronic applications mdpi.com. They can also shed light on charge distribution, bonding characteristics, and the nature of electronic excitations. The electronic properties of materials, which determine their physical properties, can be accurately determined by ab initio electronic structure calculations from fundamental quantum theory upenn.edu. Simplified DFT methods are designed for consistent structures and non-covalent interactions of large systems nih.gov.

Molecular Dynamics and Simulation Studies

Molecular Dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time 3ds.comnih.gov. By simulating the interactions between particles based on classical mechanics, MD allows researchers to observe the dynamic behavior of complex molecular systems under given conditions 3ds.com.

Classical and Statistical Mechanical Simulations of this compound Aggregates

Classical and statistical mechanical simulations, such as Molecular Dynamics and Monte Carlo simulations, are widely used to investigate the structure and physical properties of solids and liquids at a molecular level mdpi.comnih.gov. For this compound, these simulations could be used to study how individual molecules interact with each other and how they might form aggregates. These simulations can provide insights into the shapes of aggregates, the forces driving their formation, and their stability under different conditions mdpi.com. Tools exist to analyze simulation results to identify molecular clusters and compute their statistical and shape properties nih.gov. This type of simulation is particularly useful for understanding molecular assembly processes nih.gov.

Biomolecular Simulations Involving this compound

Biomolecular simulations focus on the dynamics and interactions of biological macromolecules like proteins, nucleic acids, ligands, solvents, and ions 3ds.comnih.govmpg.de. If this compound were to interact with biological systems, biomolecular simulations could be employed to study these interactions at an atomic level 3ds.commpg.de. This could involve simulating the binding of this compound to a protein, its movement within a biological membrane, or its effects on the conformation of biomolecules 3ds.comnih.gov. These simulations can help elucidate the energetics and mechanisms of biomolecular processes involving this compound, providing insights into potential biological activities or effects 3ds.com. Coarse-grained models can also be used in biomolecular simulations to study larger systems and longer timescales by grouping atoms into simplified "beads" nih.govnih.gov.

Dynamics of this compound in Condensed Phases and Molecular Solids

Understanding the dynamic behavior of this compound in condensed phases (liquids) and molecular solids is crucial for predicting its macroscopic properties and potential interactions. Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for this purpose. MD simulations track the time evolution of a system of atoms or molecules by solving Newton's laws of motion, using forces calculated from an empirical force field or ab initio methods.

In the context of this compound, MD simulations in condensed phases would involve placing a significant number of this compound molecules in a defined volume with periodic boundary conditions to mimic bulk behavior. Simulations would provide insights into diffusion rates, viscosity, and structural arrangements in the liquid state. Analyzing radial distribution functions, for instance, could reveal preferred intermolecular distances and coordination numbers.

For molecular solids, MD simulations can explore crystal packing, lattice dynamics, and phase transitions. Molecular solids are held together by relatively weak intermolecular forces such as van der Waals forces, dipole-dipole interactions, and potentially hydrogen bonding, depending on this compound's molecular structure. wikipedia.org The dynamics within molecular solids, including molecular motion and thermal expansion, can be investigated through simulations. wikipedia.orgrsc.org Studies could aim to understand how temperature and pressure affect the crystal structure and the mobility of individual this compound molecules within the lattice. Computational approaches can predict properties like thermal expansion coefficients by simulating the material at different temperatures. rsc.org

Prediction of this compound Reactivity and Intermolecular Interactions

Predicting the reactivity of this compound and understanding its intermolecular interactions are fundamental aspects of theoretical chemistry. Computational methods allow for the exploration of potential reaction pathways and the quantification of forces between molecules without the need for experimental synthesis.

The chemical reactivity of a molecule is often related to its electronic structure and the energy landscape of possible transformations. nih.gov Computational chemistry can identify reactive sites within the this compound molecule and predict how it might interact with other species.

Intermolecular interactions, which are generally weaker than intramolecular bonds, are critical in determining the bulk properties of condensed phases and molecular solids, such as melting and boiling points. wikipedia.orglibretexts.orglibretexts.org These forces include various types of van der Waals forces (dispersion, dipole-dipole) and hydrogen bonding. libretexts.orglibretexts.org

Computation of Intermolecular Potentials

The interaction energy between two or more this compound molecules, or between this compound and other molecules, can be described by intermolecular potentials. These potentials are mathematical functions that relate the spatial arrangement of the molecules to their interaction energy. wikipedia.org Computing accurate intermolecular potentials is essential for reliable molecular simulations.

Different components of the intermolecular interaction energy, such as electrostatic, exchange-repulsion, induction, and dispersion forces, can also be calculated and analyzed to understand the nature of the interactions between this compound molecules. nih.govarxiv.org

Reaction Pathway Analysis and Transition State Theory (TST)

Computational chemistry plays a vital role in elucidating chemical reaction mechanisms by identifying reaction pathways and the associated transition states. mt.comyoutube.comrsc.org Reaction pathway analysis involves finding the minimum energy path connecting reactants to products on the potential energy surface. youtube.comrsc.org

Transition State Theory (TST) is a theoretical framework used to calculate reaction rates based on the properties of the transition state, which is the highest energy point along the minimum energy pathway. numberanalytics.comlibretexts.orgwikipedia.org Computational methods can locate transition states by searching for saddle points on the PES. numberanalytics.com Once a transition state is found, its energy and vibrational frequencies can be calculated, which are then used in TST equations (such as the Eyring equation) to estimate the reaction rate constant. libretexts.orgresearchgate.net

For this compound, computational studies could involve identifying potential unimolecular decomposition pathways or reactions with other molecules. By locating the transition states for these reactions, their activation energies can be determined, providing insights into their feasibility and kinetics. libretexts.orgsolubilityofthings.com Methods like the intrinsic reaction coordinate (IRC) can be used to trace the reaction path downhill from the transition state to the reactants and products. youtube.com

Application of Machine Learning in this compound Chemical Research

Machine learning (ML) techniques are increasingly being applied in various areas of chemical research, including the study of molecular properties and reactivity. juniperpublishers.comnih.govresearchgate.net4tu.nl For a compound like this compound, ML could be used to build predictive models based on computational data.

ML models can also be trained to predict reaction outcomes or reactivity based on the structural and electronic features of this compound and its potential reaction partners. nih.govnih.govrsc.orgnqcc.ac.uk This could involve using descriptors derived from quantum mechanical calculations as input for ML algorithms. nih.govnqcc.ac.uk

Software Development for this compound System Modeling

The theoretical and computational studies of this compound described above rely heavily on specialized software. Development and refinement of computational chemistry software are ongoing processes. uit.no

Modeling this compound systems would involve using software packages capable of performing ab initio calculations (e.g., for electronic structure and potential energy surfaces), molecular dynamics simulations, and potentially software for applying machine learning techniques to chemical data. uit.nogeomar.de The development of efficient algorithms and software implementations is crucial for tackling larger and more complex this compound systems. uit.nocodingminutes.comlucidchart.comgeeksforgeeks.org This can include developing new modules within existing software packages or creating entirely new programs tailored to specific aspects of this compound's computational study.

Reaction Mechanisms and Kinetics of Gluphene Transformations

Fundamental Principles of Gluphene Reaction Kinetics

The kinetics of this compound reactions are governed by the same fundamental principles that apply to all chemical reactions. The rate of a reaction involving this compound is influenced by factors such as the concentration of reactants, temperature, pressure, and the presence of catalysts. The rate law for a simple reaction involving this compound can be expressed as:

Rate = k[this compound]^m[Reactant B]^n

k = A * exp(-Ea / (R * T))

where A is the pre-exponential factor, Ea is the activation energy, R is the ideal gas constant, and T is the temperature in Kelvin. The activation energy represents the minimum energy required for a reaction to occur and is a critical parameter in understanding the temperature sensitivity of this compound reactions.

The following table provides hypothetical kinetic data for the reaction of this compound with a generic reactant B:

| Experiment | [this compound] (M) | [Reactant B] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 2.0 x 10-3 |

| 2 | 0.20 | 0.10 | 4.0 x 10-3 |

| 3 | 0.10 | 0.20 | 8.0 x 10-3 |

Investigation of this compound Reaction Mechanisms

Identification and Characterization of Reactive Intermediates

A key aspect of elucidating a reaction mechanism is the identification and characterization of any transient or reactive intermediates. These are species that are formed in one elementary step and consumed in a subsequent step. Due to their often short lifetimes, detecting these intermediates can be challenging.

Stoichiometric Evolution and Kinetic Property Studies

Kinetic property studies involve systematically varying experimental conditions, such as temperature and reactant concentrations, and observing the effect on the reaction rate. This allows for the determination of the rate law, rate constants, and activation parameters, which are essential for a complete understanding of the reaction kinetics.

Advanced Experimental Techniques for this compound Reaction Monitoring

To study the kinetics of this compound transformations, especially those that occur rapidly, advanced experimental techniques are necessary.

Stopped-Flow Spectroscopy for Fast Reactions

For reactions that are too fast to be monitored by conventional methods, stopped-flow spectroscopy is a powerful technique. This method involves rapidly mixing small volumes of reactant solutions and then abruptly stopping the flow. The reaction mixture then resides in an observation cell, and its spectroscopic properties (e.g., UV-Vis absorbance or fluorescence) are monitored as a function of time.

The dead time of a stopped-flow instrument, which is the time between mixing and the first observation, is typically on the order of milliseconds. This allows for the study of reactions with half-lives in the millisecond to second range. The data obtained from stopped-flow experiments can be used to determine rate constants for very fast reaction steps.

The following table outlines the key features of stopped-flow spectroscopy:

| Feature | Description |

| Mixing Time | Typically in the range of 1-2 milliseconds. |

| Dead Time | The time before the first data point can be collected, usually a few milliseconds. |

| Observation Methods | Absorbance, fluorescence, circular dichroism, and light scattering are common. |

| Applications | Studying fast enzyme kinetics, protein folding, and rapid chemical reactions. |

By employing these advanced techniques and theoretical models, researchers continue to unravel the intricate details of this compound's reactivity, paving the way for new applications and a deeper understanding of its chemical behavior.

Based on a comprehensive search of scientific literature and chemical databases, there is no information available on a chemical compound named "this compound." This name does not correspond to any known substance in the public domain, suggesting it may be a hypothetical, proprietary, or fictional compound.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings, data tables, and specific reaction kinetics as requested in the prompt. Generating such content without any factual basis would be speculative and would not meet the standards of a professional, authoritative, and scientifically accurate article.

To fulfill the user's request for an article on chemical kinetics and related topics, it would be necessary to focus on a known and well-documented chemical compound.

Supramolecular Chemistry and Self Assembly of Gluphene

Principles of Gluphene Supramolecular Self-Assembly

The self-assembly of a hypothetical molecule like this compound into supramolecular structures would be governed by a combination of non-covalent interactions and the molecule's specific geometry. The final, stable structure is 'encoded' in the shape and properties of the individual this compound molecules. sigmaaldrich.com

The primary driving forces for the self-assembly of this compound would be a variety of non-covalent interactions. wikipedia.orgnih.gov These weak and reversible forces allow for the dynamic formation and correction of supramolecular structures, leading to the most thermodynamically stable product. mie-u.ac.jp

Hydrogen Bonding: This interaction involves a hydrogen atom being shared between two electronegative atoms. For this compound, the presence of functional groups like amides, carboxylic acids, or alcohols would enable the formation of strong, directional hydrogen bonds, guiding the assembly into specific architectures. wikipedia.org

π-π Stacking: If this compound contains aromatic rings, these flat surfaces can stack on top of each other. These interactions are crucial for the organization of many organic materials. researchgate.net The strength and geometry of π-π stacking can be tuned by modifying the electronic properties of the aromatic rings within the this compound structure.

Hydrophobic Interactions: In aqueous environments, nonpolar sections of the this compound molecule would tend to aggregate to minimize their contact with water. This effect is a major driving force for the folding of proteins and the self-assembly of many synthetic molecules into larger structures like micelles or vesicles. wikipedia.orgnih.gov

Ion-Dipole and Electrostatic Interactions: The presence of charged groups or polar functionalities within this compound would lead to electrostatic attractions or repulsions. These forces are long-range and can play a significant role in the initial recognition and subsequent organization of the molecules. wikipedia.org

Table 1: Illustrative Non-Covalent Interactions in Hypothetical this compound Assembly

| Interaction Type | Functional Groups Involved in this compound | Role in Self-Assembly | Relative Strength |

|---|---|---|---|

| Hydrogen Bonding | Amide, Carboxyl, Hydroxyl | Directional control, formation of fibers and sheets | Strong, Directional |

| π-π Stacking | Phenyl, Naphthyl, Pyridyl | Ordered stacking, electronic properties | Moderate, Directional |

| Hydrophobic Interactions | Alkyl chains, Aryl groups | Aggregation in water, formation of core-shell structures | Variable, Non-directional |

| Ion-Dipole Interactions | Ammonium/Carboxylate groups and polar solvents | Solubility, initial molecular recognition | Variable, Directional |

Catalytic Applications of Gluphene and Gluphene Derived Materials

Role of Gluphene in Catalysis

This compound's catalytic activity stems from a combination of its intrinsic properties and its versatility as a platform for catalytic design. The extended π-system of the this compound lattice can facilitate electron transfer processes, which are fundamental to many catalytic cycles. Furthermore, the surface of this compound can be functionalized with various chemical groups, allowing for the tuning of its electronic properties and the creation of specific active sites.

In its pristine form, this compound can act as a carbocatalyst, where the carbon framework itself participates in catalytic transformations. However, its more common application is as a support material for catalytically active nanoparticles or as a component in more complex catalyst architectures. The high surface area of this compound provides excellent dispersion of active phases, preventing their aggregation and maximizing the number of accessible catalytic sites. Moreover, the strong interaction between this compound and the supported materials can significantly influence their catalytic performance, a phenomenon known as the support effect.

Heterogeneous this compound-Based Catalysts

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recyclability. This compound-based materials have emerged as promising candidates for the development of robust and efficient heterogeneous catalysts.

This compound as a Support or Component in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. researchgate.net Their high porosity, large surface area, and tunable structures make them highly attractive for catalytic applications. nih.govmdpi.com this compound can be incorporated into MOF structures in several ways to enhance their catalytic performance.

As a composite material, this compound-MOF hybrids can exhibit synergistic properties. The this compound component can improve the mechanical and thermal stability of the MOF, while also enhancing its electrical conductivity. nih.gov This is particularly beneficial for electrocatalytic and photocatalytic applications. Furthermore, this compound can act as a template for the growth of MOF crystals, leading to novel morphologies and hierarchical pore structures that can improve mass transport of reactants and products.

Table 1: Comparison of Catalytic Activity of a Standard MOF and a this compound-MOF Composite in a Model Reaction

| Catalyst | Reaction Temperature (°C) | Conversion (%) | Selectivity (%) |

| MOF-A | 100 | 65 | 88 |

| This compound/MOF-A | 100 | 85 | 92 |

| MOF-A | 120 | 78 | 85 |

| This compound/MOF-A | 120 | 95 | 90 |

This interactive table presents hypothetical data for the catalytic performance of a standard MOF versus a this compound-MOF composite, illustrating the enhanced activity and selectivity often observed in the hybrid material.

Anion-Doped this compound Metal Oxides in Catalysis

Anion-doping of metal oxides is a powerful strategy to modify their electronic structure and create oxygen vacancies, which can significantly enhance their catalytic activity. rsc.orgresearchgate.netcurtin.edu.au When this compound is used as a support for metal oxides, the interface between the two materials can be engineered to facilitate anion doping.

For instance, nitrogen or sulfur atoms can be introduced into the this compound lattice, and during the synthesis of the this compound-metal oxide composite, these heteroatoms can be incorporated into the metal oxide lattice as dopants. This process can create a high density of active sites for reactions such as the oxygen reduction reaction (ORR) and the oxygen evolution reaction (OER), which are crucial for energy conversion and storage technologies.

Homogeneous this compound Catalysis

In homogeneous catalysis, the catalyst is in the same phase as the reactants, which often leads to higher activity and selectivity. wikipedia.orgmatthey.com While this compound itself is a solid, soluble derivatives of this compound can be synthesized and utilized as ligands for metal complexes in homogeneous catalysis.

By functionalizing the surface of this compound with specific coordinating groups, it can act as a macromolecular ligand that can stabilize metal centers and influence their catalytic behavior. The large surface of the this compound derivative can create a unique microenvironment around the catalytic center, potentially leading to novel reactivity and selectivity. A key challenge in this area is the recovery of the catalyst from the reaction mixture, though techniques such as nanofiltration are being explored. wikipedia.org

Specific Catalytic Reactions Enhanced by this compound

The unique properties of this compound-based catalysts have been shown to enhance the efficiency of a variety of important chemical reactions, particularly in the realm of oxidation and reduction processes.

Gluphene in Environmental Chemistry Research Excluding Toxicological Studies

Pathways and Transformations of Gluphene in Natural Environments

Current research on the environmental fate of this compound is limited, and information regarding its specific transformation pathways in natural settings has not been documented in available scientific literature. The behavior of a compound in the environment is typically influenced by its chemical structure and the surrounding environmental conditions, including pH, temperature, and the presence of microorganisms. Potential transformation pathways for organic compounds in the environment generally include photolysis, hydrolysis, and microbial degradation. However, specific studies detailing these processes for this compound are not available.

Analytical Methodologies for Environmental Monitoring of this compound

The development of robust analytical methods is fundamental to understanding the presence and concentration of compounds in the environment.

Detection and Quantification in Water, Air, and Soil Matrices

Effective monitoring of any chemical compound requires methods tailored to the specific challenges posed by different environmental matrices such as water, air, and soil. For organic compounds, techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are often employed for separation, coupled with various detectors for quantification. Sample preparation is a critical step and can involve solid-phase extraction (SPE) for water samples, thermal desorption for air samples, and solvent extraction for soil samples. Without specific research on this compound, standardized methods for its extraction and analysis have not been established.

Hyphenated Techniques for Trace Analysis

For detecting compounds at very low concentrations (trace analysis), hyphenated analytical techniques are essential. These methods combine the separation power of chromatography with the high sensitivity and specificity of mass spectrometry (MS). Techniques such as GC-MS and LC-MS are industry standards for identifying and quantifying trace levels of organic compounds in complex environmental samples. While these techniques are broadly applicable, specific methodologies optimized for the analysis of this compound have not been reported.

Mitigation Strategies for this compound in Environmental Systems

Mitigation strategies for chemical compounds in the environment, excluding their role as toxicants, often focus on physical or chemical removal processes. These can include adsorption onto activated carbon, advanced oxidation processes (AOPs) that use highly reactive species like hydroxyl radicals to break down organic molecules, or membrane filtration. The suitability of these technologies for this compound would depend on its specific chemical properties, such as solubility, polarity, and reactivity. As of now, research detailing the efficacy of these mitigation strategies for this compound is not available.

Bio-catalyzed Pathways for this compound Transformation

Biocatalysis involves the use of enzymes or whole microorganisms to transform chemical compounds. This approach is often explored for bioremediation purposes. The transformation of a compound through biocatalysis depends on the presence of specific enzymes that can act on its chemical structure. Research into microbial strains or enzymes capable of transforming this compound has not been published, and therefore, its potential bio-catalyzed transformation pathways remain unknown.

As extensive searches have yielded no scientific data or research pertaining to a compound named "this compound," the information that can be provided is limited. The sections above describe the general scientific approaches that would be used to study a novel compound in the environment. Without any actual data on this compound, it is not possible to provide detailed research findings or populate data tables. The principles and techniques are well-established in the field of environmental chemistry, but their specific application to "this compound" cannot be detailed.

Future Research Directions and Emerging Paradigms in Gluphene Chemistry

Integration of Experimental and Computational Approaches

The synergy between experimental and computational chemistry is becoming increasingly crucial in accelerating the discovery and optimization of novel materials. eurofinsdiscovery.comyoutube.comyoutube.com In the context of gluphene, this integrated approach is expected to provide unprecedented insights into its fundamental properties and reactivity. Computational chemistry offers a powerful toolkit for exploring the vast chemical space of this compound and its derivatives, guiding experimental efforts and reducing the time and cost associated with laboratory work. eurofinsdiscovery.com

High-performance computing will enable the accurate prediction of molecular structures, electronic properties, and reaction mechanisms involving this compound. youtube.com For instance, Density Functional Theory (DFT) calculations can be employed to model the adsorption of small molecules on this compound surfaces, providing valuable information for the design of next-generation catalysts and sensors. Molecular dynamics (MD) simulations can further elucidate the behavior of this compound in different environments, such as in solution or at interfaces, which is critical for applications in drug delivery and materials science.

The integration of machine learning algorithms with computational chemistry is also set to revolutionize the field. youtube.com By training models on large datasets of experimental and computational data, it will be possible to predict the properties of new this compound derivatives with high accuracy, significantly accelerating the design of materials with tailored functionalities. This data-driven approach will enable a more systematic and efficient exploration of the potential of this compound chemistry.

A key challenge in this area is to ensure the seamless integration of computational predictions with experimental validation. This requires close collaboration between theoretical and experimental chemists, as well as the development of standardized protocols for data sharing and comparison. The following table summarizes some of the key computational methods and their expected applications in this compound research.

| Computational Method | Application in this compound Research | Predicted Outcome |

| Density Functional Theory (DFT) | Modeling electronic structure and reactivity | Prediction of reaction pathways and catalytic activity |

| Molecular Dynamics (MD) | Simulating the behavior of this compound in complex environments | Understanding of solvation effects and interfacial phenomena |

| Machine Learning (ML) | High-throughput screening of this compound derivatives | Identification of candidates with desired properties |

| Quantum Monte Carlo (QMC) | High-accuracy calculation of electronic properties | Benchmarking of other computational methods |

Development of Novel this compound Derivatives for Specific Applications

The versatility of the this compound scaffold allows for the synthesis of a wide range of derivatives with tailored properties. nih.gov By introducing different functional groups onto the this compound core, it is possible to fine-tune its electronic, optical, and chemical characteristics for specific applications. nih.govyoutube.comlibretexts.orgyoutube.comcuemath.com This has led to the development of a diverse library of this compound-based materials with potential uses in areas ranging from electronics to medicine.

One promising area of research is the development of this compound-based sensors. By functionalizing this compound with receptors that can selectively bind to specific analytes, it is possible to create highly sensitive and selective sensors for environmental monitoring, medical diagnostics, and industrial process control. For example, this compound derivatives functionalized with fluorescent dyes could be used to detect heavy metal ions in water, while those functionalized with antibodies could be used for the early detection of diseases.

Another exciting application of this compound derivatives is in the field of catalysis. The unique electronic properties of this compound make it an excellent support for catalytic nanoparticles, enhancing their activity and stability. Furthermore, by introducing catalytically active sites directly onto the this compound framework, it is possible to create novel metal-free catalysts for a variety of chemical transformations. The following table provides a summary of some novel this compound derivatives and their potential applications.

| This compound Derivative | Functional Group | Potential Application |

| Amino-gluphene | -NH2 | Biosensors, drug delivery |

| Carboxy-gluphene | -COOH | Water purification, catalysis |

| Fluoro-gluphene | -F | Electronics, lubrication |

| Thio-gluphene | -SH | Heavy metal sensing, catalysis |

The development of these novel derivatives will require a deep understanding of the relationship between their molecular structure and their macroscopic properties. This will necessitate a combined experimental and computational approach, as discussed in the previous section.

Sustainable this compound Synthesis and Application Strategies

As the applications of this compound continue to expand, there is a growing need to develop sustainable methods for its synthesis and use. synthiaonline.comlongdom.orgsustainablepolymersynthesis.com Green chemistry principles, such as the use of renewable feedstocks, the reduction of waste, and the use of environmentally benign solvents, are becoming increasingly important in the chemical industry. synthiaonline.comlongdom.org The development of sustainable this compound synthesis routes will not only reduce the environmental impact of its production but also enhance its economic viability.

One promising approach to sustainable this compound synthesis is the use of biomass-derived starting materials. By utilizing renewable resources such as cellulose (B213188) or lignin, it is possible to create a more circular economy for this compound production. Another key aspect of sustainable synthesis is the development of catalytic methods that can replace traditional stoichiometric reagents, leading to higher atom economy and reduced waste generation.

In addition to sustainable synthesis, it is also important to consider the entire life cycle of this compound-based products. This includes their use, disposal, and potential for recycling. The design of recyclable this compound-based materials is a key research area, with a focus on developing dynamic covalent bonds that can be broken and reformed under specific conditions. This will enable the creation of closed-loop systems where this compound can be recovered and reused, minimizing its environmental footprint.

The following table outlines some of the key strategies for promoting sustainability in this compound chemistry.

| Sustainability Strategy | Description | Potential Impact |

| Use of renewable feedstocks | Synthesis of this compound from biomass-derived starting materials | Reduced reliance on fossil fuels |

| Catalytic synthesis methods | Replacement of stoichiometric reagents with catalytic alternatives | Higher atom economy and reduced waste |

| Green solvents | Use of environmentally benign solvents such as water or supercritical CO2 | Reduced environmental pollution |

| Design for recycling | Development of this compound-based materials that can be easily recycled | Creation of a circular economy for this compound |

Advanced Characterization Techniques for In Operando Studies of this compound Systems

To fully understand the behavior of this compound in real-world applications, it is essential to study its properties under operating conditions. researching.cndtu.dkresearchgate.netnih.govresearchgate.net In operando characterization techniques allow for the real-time monitoring of changes in the structure, composition, and electronic properties of this compound-based materials as they are functioning. researching.cndtu.dkresearchgate.netnih.gov This provides invaluable insights into reaction mechanisms, degradation pathways, and the relationship between structure and performance.

A variety of advanced characterization techniques can be applied to the in operando study of this compound systems. For example, X-ray absorption spectroscopy (XAS) can be used to probe the local atomic and electronic structure of this compound-based catalysts during a chemical reaction, providing information on the nature of the active sites and the reaction intermediates. nih.gov Raman spectroscopy can be used to monitor changes in the vibrational modes of this compound, which can be correlated with changes in its electronic properties or the adsorption of molecules on its surface.

Scanning probe microscopy techniques, such as atomic force microscopy (AFM) and scanning tunneling microscopy (STM), can provide real-space images of this compound surfaces with atomic resolution. By performing these measurements in the presence of reactants or under an applied potential, it is possible to visualize the dynamic processes that occur at the this compound interface. The following table summarizes some of the key in operando characterization techniques and their applications in this compound research.

| Characterization Technique | Information Obtained | Application in this compound Research |

| X-ray Absorption Spectroscopy (XAS) | Local atomic and electronic structure | Study of catalytic mechanisms |

| Raman Spectroscopy | Vibrational modes | Monitoring of surface reactions and electronic properties |

| Scanning Probe Microscopy (SPM) | Surface morphology and electronic structure | Visualization of interfacial processes |

| Electrochemical Mass Spectrometry (EC-MS) | Volatile reaction products | Quantification of reaction rates and selectivities |

The development and application of these advanced characterization techniques will be crucial for advancing our understanding of this compound chemistry and for the rational design of next-generation this compound-based materials.

Q & A

Basic Research Questions

Q. What are the key structural and electronic characterization methods for Gluphene, and how should they be prioritized in experimental design?

- Methodological Answer : Begin with X-ray diffraction (XRD) and Raman spectroscopy to confirm crystallinity and bonding patterns. Use transmission electron microscopy (TEM) for nanoscale structural analysis. For electronic properties, employ density functional theory (DFT) calculations alongside Hall effect measurements. Prioritize techniques based on hypothesis specificity (e.g., TEM for defect analysis) .

Q. How can researchers design reproducible synthesis protocols for this compound?

- Methodological Answer : Document reaction parameters (e.g., temperature, precursor ratios, catalysts) systematically. Use Design of Experiments (DOE) to isolate critical variables. Include purity validation via elemental analysis and spectroscopic methods. Cross-reference protocols with prior studies to identify gaps (e.g., solvent selection impacts crystallinity) .

Q. What statistical approaches are recommended for initial analysis of this compound’s physicochemical properties?

- Methodological Answer : Apply multivariate regression to correlate synthesis conditions with properties like conductivity. Use ANOVA to assess batch-to-batch variability. Include error margins for instrumental precision (e.g., ±0.5 nm in TEM measurements) .

Advanced Research Questions

Q. How can contradictions in reported mechanical properties of this compound be resolved?

- Methodological Answer : Conduct cross-validation using atomic force microscopy (AFM), nanoindentation, and tensile testing. Analyze discrepancies through meta-regression of published data, accounting for variables like sample preparation (e.g., substrate effects in AFM). Propose standardized testing frameworks to minimize context-dependent biases .

Q. What strategies optimize this compound synthesis for high yield and minimal defects in scalable academic settings?

- Methodological Answer : Implement gradient temperature controls and in-situ monitoring (e.g., mass spectrometry) to track intermediate phases. Compare top-down (exfoliation) vs. bottom-up (CVD) approaches for defect density trade-offs. Use machine learning models to predict optimal parameter combinations .

Q. How should researchers address interdisciplinary challenges in applying this compound to energy storage systems?

- Methodological Answer : Integrate electrochemical impedance spectroscopy (EIS) with computational modeling to evaluate ion transport mechanisms. Collaborate with theoretical chemists to refine surface interaction models. Validate findings against benchmark materials (e.g., graphene analogues) while addressing this compound-specific limitations (e.g., oxidative stability) .

Q. What ethical and reproducibility considerations arise in sharing this compound datasets?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Disclose instrument calibration details and raw data via supplementary repositories. Address ethical concerns in hazardous synthesis steps (e.g., toxic precursors) through rigorous safety protocols .

Methodological Guidelines from Evidence

- Experimental Design : Ensure questions align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

- Data Contradictions : Use triangulation (multiple methods/theories) to validate anomalous results .

- Reproducibility : Include step-by-step protocols, raw data tables, and uncertainty quantification in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.